N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4-oxo-4H-chromene-2-carboxamide
Description
Properties
Molecular Formula |
C18H16N2O4 |
|---|---|
Molecular Weight |
324.3 g/mol |
IUPAC Name |
N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C18H16N2O4/c1-10-6-7-13-12(8-10)18(24-20-13)19-17(22)16-9-14(21)11-4-2-3-5-15(11)23-16/h2-5,9-10H,6-8H2,1H3,(H,19,22) |
InChI Key |
ZEHWKSYBMBIHRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=NOC(=C2C1)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazole with 4-oxo-4H-chromene-2-carboxylic acid under specific conditions such as the presence of a dehydrating agent and a catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process .
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological pathways and interactions.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to modulate these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2-(2-methylphenoxy)acetamide
- N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2-(2-nitrophenoxy)acetamide
Uniqueness
Compared to similar compounds, N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4-oxo-4H-chromene-2-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable in research and potential therapeutic applications .
Biological Activity
N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that has gained attention in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C18H16N2O4 |
| Molecular Weight | 324.33 g/mol |
| CAS Number | 905768-89-0 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to exert its effects through:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It may modulate the activity of specific receptors, influencing signaling pathways critical for cell proliferation and survival.
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, protecting cells from oxidative stress.
Anticancer Activity
Research indicates that this compound has significant anticancer potential. In vitro studies have shown that it exhibits cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12.5 |
| HeLa (Cervical) | 15.0 |
| A549 (Lung) | 10.0 |
These results suggest that the compound could be a promising candidate for further development as an anticancer agent.
Antimicrobial Activity
Studies have also explored the antimicrobial properties of this compound. It has shown activity against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
This antimicrobial activity highlights its potential use in treating infections caused by resistant bacterial strains.
Case Studies
-
Case Study on Anticancer Activity :
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various chromene derivatives, including this compound. The study demonstrated that this compound induced apoptosis in cancer cells through the activation of caspase pathways. -
Case Study on Antimicrobial Efficacy :
In a clinical trial assessing new antimicrobial agents against multidrug-resistant bacteria, this compound was included due to its promising MIC values. Results indicated significant inhibition of growth in resistant strains of Staphylococcus aureus.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
